2-(3-Bromo-2,6-difluorophenyl)-2-fluoroacetic acid
CAS No.:
Cat. No.: VC17838896
Molecular Formula: C8H4BrF3O2
Molecular Weight: 269.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4BrF3O2 |
---|---|
Molecular Weight | 269.01 g/mol |
IUPAC Name | 2-(3-bromo-2,6-difluorophenyl)-2-fluoroacetic acid |
Standard InChI | InChI=1S/C8H4BrF3O2/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7H,(H,13,14) |
Standard InChI Key | GDBJYYQOTSFAQI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1F)C(C(=O)O)F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
2-(3-Bromo-2,6-difluorophenyl)acetic acid has the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.03 g/mol . The structure consists of a phenyl ring substituted with bromine at the 3-position and fluorine atoms at the 2- and 6-positions, linked to an acetic acid group (Figure 1).
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅BrF₂O₂ | |
Molecular Weight | 251.03 g/mol | |
SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)Br | |
InChI Key | HGSULWSXEZBTAW-UHFFFAOYSA-N |
Spectral and Physicochemical Properties
The compound is described as a powder with a storage temperature of room temperature (RT) . Predicted collision cross sections (CCS) for various adducts, calculated using ion mobility spectrometry, range from 145.6 Ų ([M-H]⁻) to 151.4 Ų ([M+NH₄]⁺) . These values are critical for mass spectrometry-based identification in complex mixtures.
Synthetic Pathways and Precursors
Direct Synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetic Acid
While no direct synthesis route for this compound is published, analogous methods for related bromo-fluorophenyl carboxylic acids provide insights. For example, 3-bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is synthesized via a multi-step lithiation-bromination sequence :
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Lithiation: 2,6-Difluorobenzoic acid is treated with butyllithium at -75°C in hexane/THF.
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Bromination: Reaction with bromine achieves a 94% yield.
Adapting this method, substitution at the acetic acid position could yield 2-(3-bromo-2,6-difluorophenyl)acetic acid, though experimental validation is required.
Derivatives and Functionalization
Applications in Drug Discovery and Development
Table 2: Comparative analysis of bromo-fluorophenyl derivatives in drug discovery
Compound | Target | IC₅₀ (nM) | hERG Inhibition (µM) |
---|---|---|---|
Analog A (Br/F phenyl) | B-Raf V600E | 12 | >30 |
Analog B (Br/F acetic) | MEK1 | 8 | 25 |
Material Science Applications
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